molecular formula C40H54O B1175170 hemoglobin Brescia CAS No. 145686-64-2

hemoglobin Brescia

カタログ番号: B1175170
CAS番号: 145686-64-2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hemoglobin Brescia, also known as this compound, is a useful research compound. Its molecular formula is C40H54O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Introduction to Hemoglobin Brescia

This compound, a variant of human hemoglobin, is characterized by a mutation in the beta-globin gene that leads to a structural change in the hemoglobin protein. Specifically, this variant results from a T-C substitution at codon 114 of the beta-globin gene, causing a leucine to proline substitution (Leu-Pro) in the G-helix of the protein structure. This alteration significantly impacts hemoglobin stability and function, leading to clinical manifestations associated with various hemoglobinopathies.

Clinical Implications

  • Thalassemia Intermedia-Like Phenotype : this compound has been associated with a thalassemia intermedia-like phenotype. Patients exhibit symptoms similar to those seen in beta-thalassemia, including anemia and erythrocytosis. The instability of this hemoglobin variant leads to precipitation within red blood cells, causing ineffective erythropoiesis and contributing to the clinical picture of thalassemia intermedia .
  • Erythrocytosis Cases : Case studies have documented instances of patients with elevated hemoglobin levels attributed to the presence of Hb Brescia. For example, a 25-year-old woman presented with erythrocytosis and chronic fatigue, ultimately being diagnosed with this hemoglobin variant after extensive hematological evaluation . Such cases underline the importance of recognizing Hb Brescia in differential diagnoses for erythrocytosis.

Research Applications

  • Molecular Medicine : The study of hemoglobin variants like Brescia has been pivotal in advancing molecular medicine. Research on hemoglobin has contributed to understanding genetic diseases and developing targeted therapies. For instance, investigations into how different hemoglobin variants interact with nitric oxide have implications for treating conditions such as sickle cell disease and other hemoglobinopathies .
  • Therapeutic Developments : Understanding the properties of abnormal hemoglobins can lead to innovative treatments. For instance, hydroxyurea has been used to increase fetal hemoglobin levels in patients with sickle cell disease, demonstrating how insights gained from studying variants like Hb Brescia can inform therapeutic strategies .

Potential Future Applications

  • Targeted Oxygen Delivery : Research into modified hemoglobins, including variants like Hb Brescia, may open avenues for developing blood substitutes or oxygen carriers that can be used in ischemic diseases. Such applications could enhance oxygen delivery to tissues under hypoxic conditions .
  • Carbon Monoxide Therapy : Some studies suggest that modified hemoglobins could be employed as carriers for carbon monoxide, which has cytoprotective effects against reperfusion injury. This approach could be relevant for treating conditions where oxidative stress is a concern .

Summary of Notable Cases

Case NumberPatient AgeClinical PresentationDiagnosisKey Findings
125ErythrocytosisHb BresciaElevated hemoglobin levels; chronic fatigue; significant hematological abnormalities
211Thalassemia-like symptomsHb BresciaDetected through beta-globin gene sequencing; abnormal hemoglobin stability leading to inclusion bodies
338AnemiaHb VariantPresence of abnormal peaks in electrophoresis indicating variant; normal iron status

Research Findings

Recent research highlights the physiological impacts of varying hemoglobin levels on health outcomes. An umbrella review indicated that increases in hemoglobin generally lead to improved patient-reported outcomes, particularly in anemic patients . This reinforces the significance of understanding different hemoglobin variants like Hb Brescia in clinical settings.

特性

CAS番号

145686-64-2

分子式

C40H54O

分子量

0

同義語

hemoglobin Brescia

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。